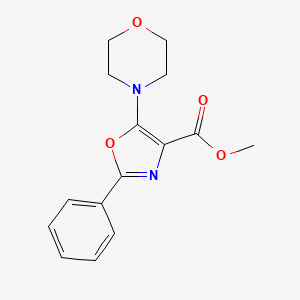![molecular formula C16H21N3O3 B5503549 7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)
7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to quinoxalin-2(1H)-one derivatives often involves multi-step chemical reactions, including three-component synthesis strategies. For example, a method for synthesizing dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates has been developed, based on a three-component reaction involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, indicating the complexity and versatility of synthetic routes available for such compounds (Lisovenko & Dryahlov, 2014).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives is characterized by the presence of a bicyclic quinoxalinone core, which can significantly influence the molecule's electronic and spatial configuration. Such structures often exhibit intriguing chemical behavior due to their conjugated systems and potential for various intermolecular interactions. Detailed analysis of similar compounds, such as isoquinolines and tetrahydroisoquinolines, reveals insights into their stereochemistry and conformational preferences, which are crucial for understanding the molecular structure and activity of quinoxalinone derivatives (Mondeshka et al., 1992).
Chemical Reactions and Properties
Quinoxalinone derivatives participate in a variety of chemical reactions, reflecting their reactivity towards different reagents and conditions. The presence of functional groups such as carbonyl, hydroxyl, and amino groups in the molecule's structure allows for a broad spectrum of chemical transformations, including but not limited to, nucleophilic substitutions, oxidations, and reductions. These reactions are pivotal for further functionalization and exploration of the compound's chemical space (Podila & Omprakash, 2020).
科学的研究の応用
Chemical Synthesis and Structure-Activity Relationships
Quinoxaline derivatives have been synthesized and studied for their antibacterial properties. For example, 5-substituted 6,8-difluoroquinolones, including sparfloxacin, have shown improved antibacterial potency compared to earlier quinolone antibacterial agents, indicating the importance of specific substitutions for enhancing drug efficacy without detailing drug use or dosage information (Miyamoto et al., 1990).
Molecular Transformations and Antibacterial Activity
The synthesis of quinoxalinones by reacting o-phenylenediamines with dimethyl acetylenedicarboxylate has been explored, highlighting the versatility of quinoxaline derivatives in producing compounds with potential pharmacological activities (Suschitzky et al., 1975).
Potential for Antimicrobial Agents
Quinoxaline derivatives have been synthesized with the aim of potentiating the antiproliferative activity of anticancer drugs in drug-resistant cell lines, suggesting their utility in overcoming multidrug resistance, a major challenge in cancer chemotherapy (Carta et al., 2006).
Chemical Constituents and Biological Activity
Research into the chemical constituents of natural products, such as Thalictrum delavayi, has led to the isolation of new compounds alongside known ones, indicating the potential of natural product research in discovering novel bioactive molecules (Wang et al., 2003).
特性
IUPAC Name |
7-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidine-1-carbonyl]-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10-9-19(6-5-16(10,2)22)15(21)11-3-4-12-13(7-11)18-14(20)8-17-12/h3-4,7,10,17,22H,5-6,8-9H2,1-2H3,(H,18,20)/t10-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJBLGWRRFMRY-HWPZZCPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CC3=C(C=C2)NCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC3=C(C=C2)NCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)
![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)



![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)
![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)
![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)